molecular formula C22H22BrN3O3 B2614525 1-(9-Bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 941984-33-4

1-(9-Bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2614525
CAS No.: 941984-33-4
M. Wt: 456.34
InChI Key: DRUAWXLDXGXNPE-UHFFFAOYSA-N
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Description

The compound 1-(9-Bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone features a complex spirocyclic architecture with a bromine atom at position 9, a 4-hydroxyphenyl substituent at position 2, and an ethanone group linked to the piperidine ring.

Properties

IUPAC Name

1-[9-bromo-2-(4-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O3/c1-14(27)25-10-8-22(9-11-25)26-20(18-12-16(23)4-7-21(18)29-22)13-19(24-26)15-2-5-17(28)6-3-15/h2-7,12,20,28H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUAWXLDXGXNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=C(O2)C=CC(=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(9-Bromo-2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a synthetic organic compound that has gained attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action and therapeutic implications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H21BrN3O3
  • Molecular Weight : 490.8 g/mol
  • CAS Number : 899983-68-7

The compound features a complex structure characterized by a spirocyclic framework that integrates various functional groups known for their biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of the compound can inhibit the proliferation of various cancer cell lines. For instance, certain benzoxazepine derivatives have shown cytotoxic effects against solid tumor cells, with varying efficacy depending on the specific cancer type .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by affecting cytokine release. Studies have demonstrated its ability to influence the production of pro-inflammatory cytokines like IL-6 and TNF-α in response to cancer cell stimulation .
  • Antimicrobial Properties : Limited antimicrobial activity has been reported against specific bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Interaction : It may interact with various cellular receptors that regulate growth and inflammatory pathways.

Data Table of Biological Activities

Activity TypeAssessed EffectReference(s)
AnticancerCytotoxicity against solid tumors
Anti-inflammatoryModulation of IL-6 and TNF-α release
AntimicrobialActivity against specific bacteria

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of synthesized benzoxazepine derivatives derived from the compound on HepG2 liver cancer cells. Results indicated significant inhibition of cell proliferation with IC50 values suggesting potential for further development as anticancer agents .
  • Inflammatory Response Modulation : Another study focused on the impact of the compound on inflammatory markers in vitro. The results demonstrated a dose-dependent decrease in pro-inflammatory cytokines following treatment with the compound in various cancer cell lines .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound ID/Ref. Substituents at Position 2 Additional Features Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-Hydroxyphenyl Ethanone group Not explicitly provided ~430–450 (estimated) High polarity due to –OH; potential for H-bonding.
4-Methoxyphenyl Methyl group on piperidine C23H24BrN3O2 466.36 –OCH3 enhances lipophilicity; reduced H-bonding vs. –OH.
Phenyl Methyl group on piperidine C21H22BrN3O 412.33 Lower polarity; phenyl group may limit solubility.
4-Methylphenyl and 4-Nitrophenyl Nitro group at position 5 C25H19BrN4O3 519.35 Electron-withdrawing –NO2 may increase reactivity.
4-Ethoxyphenyl and benzyloxy Spiro-linked benzyloxy C32H27BrN2O3 591.48 Ethoxy and benzyloxy groups add bulk and hydrophobicity.
4-Bromophenyl Spirocyclohexen ring C25H23Br2N3O2 573.29 Dual bromine atoms enhance halogen bonding potential.

Key Observations:

  • Polarity and Solubility: The 4-hydroxyphenyl group in the target compound increases polarity compared to methoxy () or phenyl () analogues, likely improving aqueous solubility but reducing membrane permeability .
  • Steric and Conformational Effects: Bulky substituents (e.g., benzyloxy in ) may restrict rotational freedom, influencing binding to target proteins.

Q & A

Q. Table 1: Representative Bioactivity Data

Substituent (R)MIC (µg/mL)Cytotoxicity (IC₅₀, µM)
4-Cl12.5>50
4-OH25.0>50
Adapted from antitubercular studies in .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

  • QSAR Modeling : Use artificial neural networks (ANNs) to correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity. demonstrates this for imidazolopiperazines, achieving R² > 0.85 for IC₅₀ predictions .
  • Fragment-Based Design : Replace the 4-hydroxyphenyl group with bioisosteres (e.g., 4-aminophenyl) and assess changes in binding affinity via molecular docking .

Advanced: How to resolve contradictions in spectral or purity data?

Methodological Answer:

  • Multi-Technique Validation : Combine HPLC (≥95% purity), 2D NMR (e.g., HSQC, COSY), and elemental analysis when vendors (e.g., Sigma-Aldrich) omit analytical data .
  • Batch Reproducibility Tests : Repeat synthesis under controlled conditions (e.g., anhydrous DMF, 80°C) to isolate impurities like unreacted o-quinone methides .

Advanced: What computational strategies optimize its pharmacokinetic profile?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to predict logP (target: 2–3), BBB permeability, and CYP450 inhibition.
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Advanced: How to design experiments for in vivo efficacy studies?

Methodological Answer:

  • Dose Escalation : Start with 10 mg/kg (oral) in murine TB models, adjusting based on plasma Cₘₐₓ and AUC₀–₂₄ values.
  • Randomized Block Design : Assign treatment groups (n = 10) to assess survival rates, as in ’s split-plot framework .

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